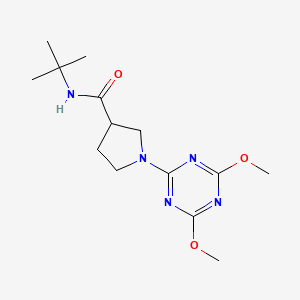![molecular formula C13H19N5OS B6470371 N-[(4-methoxythian-4-yl)methyl]-9-methyl-9H-purin-6-amine CAS No. 2640959-14-2](/img/structure/B6470371.png)
N-[(4-methoxythian-4-yl)methyl]-9-methyl-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methoxythian-4-yl)methyl]-9-methyl-9H-purin-6-amine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a thianyl group and a methoxy group. The purine ring is a fundamental structure in many biologically active molecules, including nucleotides and certain alkaloids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxythian-4-yl)methyl]-9-methyl-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a thianyl-methylating agent under basic conditions. The reaction conditions often require the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the purine nitrogen, facilitating the nucleophilic attack on the methylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-methoxythian-4-yl)methyl]-9-methyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The thianyl group can be reduced to a thiol or a sulfide.
Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-amino position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable leaving group and under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of substituted purine derivatives.
Applications De Recherche Scientifique
N-[(4-methoxythian-4-yl)methyl]-9-methyl-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[(4-methoxythian-4-yl)methyl]-9-methyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a nucleotide-binding site, interfering with the normal function of nucleic acids or proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(4-methoxyphenyl)methyl]-9-methyl-9H-purin-6-amine
- N-[(4-chlorophenyl)methyl]-9-methyl-9H-purin-6-amine
- N-[(4-methoxyanilino)methyl]-9-methyl-9H-purin-6-amine
Uniqueness
N-[(4-methoxythian-4-yl)methyl]-9-methyl-9H-purin-6-amine is unique due to the presence of the thianyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine derivatives and may contribute to its specific interactions with molecular targets.
Propriétés
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-9-methylpurin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5OS/c1-18-9-17-10-11(15-8-16-12(10)18)14-7-13(19-2)3-5-20-6-4-13/h8-9H,3-7H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCMFSLBEZRDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC3(CCSCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6470295.png)
![5-[4-({5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}amino)piperidin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6470298.png)
![N,N-dimethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6470306.png)
![N,N,6-trimethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6470314.png)
![4-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6470318.png)
![N,N,4-trimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6470321.png)
![4-methyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6470324.png)
![N,N-dimethyl-4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6470331.png)
![2-methyl-4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6470335.png)
![4-{[1-(but-3-en-1-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6470348.png)
![4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine](/img/structure/B6470351.png)
![4-cyclobutyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6470357.png)

![2-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine](/img/structure/B6470389.png)
